molecular formula C22H26N2O2 B6148748 methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate CAS No. 698358-15-5

methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate

Cat. No.: B6148748
CAS No.: 698358-15-5
M. Wt: 350.5
InChI Key:
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Description

Methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the reaction of a suitable pyrrolopyrrole precursor with benzyl halides under specific conditions to introduce the benzyl groups at the 2 and 5 positions. The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield the corresponding amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, contributing to the understanding of biological processes.

Medicine: This compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.

Mechanism of Action

The mechanism by which methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate exerts its effects depends on its molecular targets and pathways. It may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism can vary based on the context of its application, whether in research or therapeutic use.

Comparison with Similar Compounds

  • Pyrrolopyrrole derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • Benzyl derivatives: Compounds with benzyl groups at different positions or with different aromatic rings.

Uniqueness: Methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate stands out due to its specific arrangement of benzyl groups and the presence of the carboxylate group. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various applications.

Properties

CAS No.

698358-15-5

Molecular Formula

C22H26N2O2

Molecular Weight

350.5

Purity

95

Origin of Product

United States

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